molecular formula C17H21O3P B12658580 Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester CAS No. 88847-65-8

Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester

Cat. No.: B12658580
CAS No.: 88847-65-8
M. Wt: 304.32 g/mol
InChI Key: IRZBBVIENICDBO-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester is an organophosphorus compound characterized by the presence of phosphonic acid esterified with two 3,4-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester typically involves the esterification of phosphonic acid with 3,4-dimethylphenol in the presence of a suitable catalyst. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active phosphonic acid, which then interacts with the target molecules, inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • Phosphonic acid, bis(1-methylethyl) ester
  • Phosphonic acid, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl ester

Comparison: Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester is unique due to the presence of two 3,4-dimethylphenyl groups, which impart distinct steric and electronic properties.

Properties

CAS No.

88847-65-8

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

4-[(3,4-dimethylphenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene

InChI

InChI=1S/C17H21O3P/c1-12-6-8-16(10-14(12)3)19-21(5,18)20-17-9-7-13(2)15(4)11-17/h6-11H,1-5H3

InChI Key

IRZBBVIENICDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OP(=O)(C)OC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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